Cas no 104636-77-3 (Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate)

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate is a specialized heterocyclic compound featuring a thiophene core substituted with a carboxylate ester and a diaminophenoxy moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the development of conjugated polymers, dyes, and pharmaceuticals. The presence of both amino and ester functional groups enhances its versatility for further derivatization, enabling applications in materials science and medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in coupling reactions and polymerization processes. The compound is typically handled under controlled conditions due to the sensitivity of the diamine substituents.
Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate structure
104636-77-3 structure
Product Name:Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
CAS No:104636-77-3
MF:C12H12N2O3S
MW:264.300281524658
MDL:MFCD04117803
CID:204116
PubChem ID:2763704
Update Time:2025-11-06

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
    • 2-Thiophenecarboxylicacid, 3-(2,4-diaminophenoxy)-, methyl ester
    • Methyl 3-(2,4-diaMinophenoxy)-2-thiophenecarboxylate
    • 2X-0727
    • METHYL3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE
    • J-522070
    • FT-0680246
    • DTXSID60377109
    • 104636-77-3
    • MFCD04117803
    • AKOS005069983
    • MDL: MFCD04117803
    • Inchi: 1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3
    • InChI Key: BHYJCDZZCPONPJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)OC1C=CC(=CC=1N)N

Computed Properties

  • Exact Mass: 264.05700
  • Monoisotopic Mass: 264.056863
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116
  • XLogP3: 2

Experimental Properties

  • Density: 1.376
  • Melting Point: 166-169°C
  • Boiling Point: 432.3°Cat760mmHg
  • Flash Point: 215.2°C
  • Refractive Index: 1.665
  • PSA: 115.81000
  • LogP: 3.65380

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate Security Information

  • HazardClass:IRRITANT

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:104636-77-3)Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
Order Number:A1153624
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:21
Price ($):259.0
Email:sales@amadischem.com

Additional information on Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

Research Update on Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate (CAS: 104636-77-3)

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate (CAS: 104636-77-3) is a compound of growing interest in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate as a precursor for the synthesis of thiophene-based kinase inhibitors. The study demonstrated that modifications at the 2,4-diaminophenoxy moiety significantly enhanced selectivity toward specific kinase targets, such as EGFR and VEGFR2. The compound's ability to form hydrogen bonds with key amino acid residues in the kinase active site was identified as a critical factor for its inhibitory activity.

Another recent publication in Bioorganic & Medicinal Chemistry Letters (2024) explored the antimicrobial properties of derivatives synthesized from Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate. The research team reported that certain analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. Structure-activity relationship (SAR) studies indicated that the diaminophenoxy group plays a crucial role in membrane penetration and target binding.

From a synthetic chemistry perspective, advances have been made in optimizing the production of Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate. A 2024 Organic Process Research & Development paper described a scalable, green chemistry approach using continuous flow technology, which improved yield (85%) and reduced hazardous waste generation compared to traditional batch methods. This development is particularly relevant for potential industrial-scale production of pharmaceutical intermediates based on this scaffold.

Emerging computational studies have provided insights into the molecular interactions of Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate derivatives. Molecular docking and dynamics simulations published in Journal of Chemical Information and Modeling (2023) revealed that the thiophene-carboxylate core maintains favorable π-π stacking interactions with aromatic residues in protein targets, while the flexible diaminophenoxy side chain enables adaptation to various binding pockets. These findings are guiding the rational design of next-generation derivatives with improved pharmacokinetic properties.

Looking forward, Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate continues to attract attention as a versatile scaffold in medicinal chemistry. Current research directions include exploring its potential in targeted protein degradation (PROTACs) and as a fluorescent probe for biological imaging. The compound's balanced lipophilicity (calculated logP ~2.1) and molecular weight (~278 g/mol) make it particularly suitable for developing drug-like molecules that comply with Lipinski's rule of five.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:104636-77-3)Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate
A1153624
Purity:99%
Quantity:1g
Price ($):259.0
Email